molecular formula C13H20N6O B11748562 1-methyl-3-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide

1-methyl-3-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide

Cat. No.: B11748562
M. Wt: 276.34 g/mol
InChI Key: WXHOEEJWGFEKHY-UHFFFAOYSA-N
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Description

1-methyl-3-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Amination: The alkylated pyrazole undergoes nucleophilic substitution with an amine to introduce the amino group.

    Carboxamide formation: Finally, the carboxamide group is introduced through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups using appropriate nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

1-methyl-3-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Biology: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

    Material Science: It is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Industry: The compound is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.

    1-methyl-3-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

1-methyl-3-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H20N6O

Molecular Weight

276.34 g/mol

IUPAC Name

2-methyl-5-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide

InChI

InChI=1S/C13H20N6O/c1-8(2)19-9(3)10(7-16-19)6-15-12-5-11(13(14)20)18(4)17-12/h5,7-8H,6H2,1-4H3,(H2,14,20)(H,15,17)

InChI Key

WXHOEEJWGFEKHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)CNC2=NN(C(=C2)C(=O)N)C

Origin of Product

United States

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